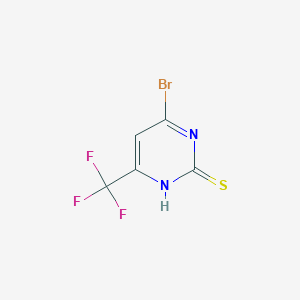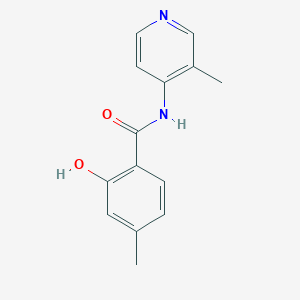
2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide is an organic compound with the molecular formula C14H14N2O2 This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide typically involves the condensation of 2-hydroxy-4-methylbenzoic acid with 3-methyl-4-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide has several applications in scientific research:
作用機序
The mechanism of action of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The presence of the hydroxyl and amide groups allows for hydrogen bonding and other interactions with the target molecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide
- 2-Hydroxy-4-methyl-N-(3-methylpyridin-2-yl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
Uniqueness
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide is unique due to its specific substitution pattern on the benzene and pyridine rings, which imparts distinct chemical and biological properties. The presence of both hydroxyl and amide groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c1-9-3-4-11(13(17)7-9)14(18)16-12-5-6-15-8-10(12)2/h3-8,17H,1-2H3,(H,15,16,18) |
InChIキー |
MSOJRDHTEMKILP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=NC=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





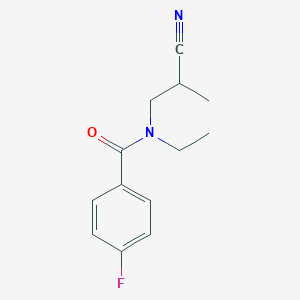
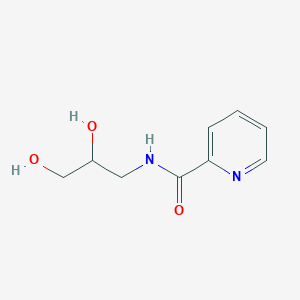

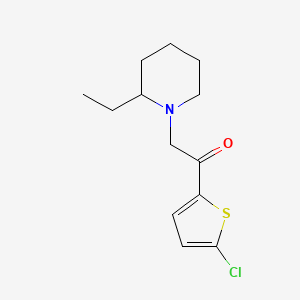
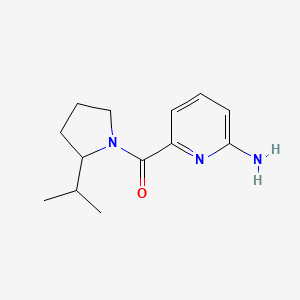


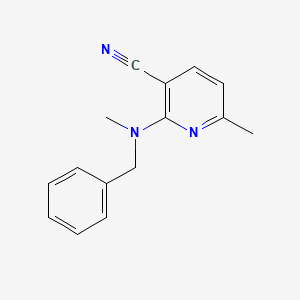
![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
